2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid
CAS No.:
Cat. No.: VC15860905
Molecular Formula: C17H16N2O4
Molecular Weight: 312.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O4 |
|---|---|
| Molecular Weight | 312.32 g/mol |
| IUPAC Name | 2-(4-ethoxy-3-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C17H16N2O4/c1-3-23-14-7-5-10(9-15(14)22-2)16-18-12-6-4-11(17(20)21)8-13(12)19-16/h4-9H,3H2,1-2H3,(H,18,19)(H,20,21) |
| Standard InChI Key | LHXUAWIXLPPKEF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)OC |
Introduction
2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This specific compound is synthesized from its ester form, ethyl 2-(4-ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate, through hydrolysis reactions. The structure includes a benzimidazole ring substituted with ethoxy and methoxy groups, contributing to its chemical properties and potential applications in medicinal chemistry.
Synthesis Methods
The synthesis typically starts with multi-step organic reactions involving nucleophilic substitution followed by cyclization to form the benzimidazole core. A common method involves reacting ethyl 4-chloro-3-nitrobenzoate with a substituted salicylaldehyde in dimethyl sulfoxide (DMSO) using reducing agents like sodium dithionite.
Step 1: Preparation of Precursors
Ethyl 4-chloro-3-nitrobenzoate reacts with an appropriate salicylaldehyde.
Step 2: Cyclization
Formation of the benzimidazole ring occurs under optimized conditions.
Step 3: Hydrolysis (If Starting from Ester)
Conversion of ethyl ester to carboxylic acid using aqueous base or acid.
Biological Activities
Benzimidazoles are known for their anti-inflammatory, antimicrobial, and anticancer activities . These effects often result from interactions with biological targets such as enzymes or receptors by binding to active sites on proteins.
Antimicrobial Activity:
Derivatives have shown significant activity against Gram-positive and Gram-negative bacteria as well as fungi when tested in vitro .
Anticancer Activity:
Some derivatives exhibit potent anticancer effects by inhibiting cellular processes critical for cancer cell proliferation .
Table: Comparison of Biological Activities Among Benzimidazoles
| Compound Type | Antimicrobial Activity (MIC µM) | Anticancer Activity (IC50 µM) |
|---|---|---|
| N8 | ~1.43 | - |
| N22 | ~2.65 | - |
| N9 | - | ~5.85 |
| N18 | - | ~4.53 |
Note: MIC values indicate minimum inhibitory concentrations; IC50 values represent half-maximal inhibitory concentrations against cancer cells.
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